molecular formula C13H8O5 B1664533 1,3,6-Trihydroxyxanthone CAS No. 39731-47-0

1,3,6-Trihydroxyxanthone

Cat. No. B1664533
CAS RN: 39731-47-0
M. Wt: 244.2 g/mol
InChI Key: WRIILVBYWBDSMT-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxyxanthone is an aromatic oxygenated heterocyclic molecule, with a dibenzo-γ-pirone scaffold . It is a class of secondary metabolites produced by plant organisms and is characterized by a wide structural variety and numerous biological activities . It is known to be an anti-androgenic, antimicrobial, and anticancer agent .


Synthesis Analysis

The synthesis of 1,3,6-Trihydroxyxanthone involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The molecular formula of 1,3,6-Trihydroxyxanthone is C13H8O5 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .


Chemical Reactions Analysis

The two main precursors of xanthones are formed from 2,3′,4,6-THB ring closure. 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) originate from oxidative phenol coupling reaction that occurs either at the ortho or para position of the 3′-OH group, respectively .

Scientific Research Applications

Xanthone Biosynthesis and Pharmacological Potential

1,3,6-Trihydroxyxanthone belongs to a class of compounds known as xanthones, which are celebrated for their structural diversity and broad pharmacological properties. Xanthones are aromatic compounds predominantly found in higher plants such as the Clusiaceae, Hypericaceae, and Gentianaceae families. The biosynthetic pathway of plant xanthones has been a topic of interest due to their promising pharmacological properties, including antitumor, antidiabetic, and antimicrobial activities. The pathway involves the shikimate pathway and results in the formation of core precursors like 1,3,5-trihydroxyxanthone or 1,3,7-THX. These core precursors further diversify into a plethora of xanthone derivatives, underlining the chemical richness and potential therapeutic applications of xanthones (Remali, Sahidin, & Aizat, 2022).

Mangiferin: A Xanthone with Multifaceted Pharmacological Effects

Mangiferin, closely related to 1,3,6-Trihydroxyxanthone, is a naturally occurring xanthone with a myriad of pharmacological effects. It demonstrates potent antioxidant activity alongside a wide spectrum of other pharmacological effects, including antidiabetic, antitumor, cardioprotective, neuroprotective, and immunomodulatory effects. Despite these promising traits, the development of mangiferin as a clinical therapeutic faces challenges due to its low solubility, mucosal permeability, and bioavailability. Addressing these limitations could potentially unlock the full therapeutic potential of mangiferin and related xanthones (Du et al., 2018).

Commercial and Therapeutic Applications of Mangiferin

Mangiferin, a C-glucoside xanthone, is known for its potent antioxidant effect and multiple biological activities. The compound's structure, with its C-glycosyl linkage and polyhydroxy components, contributes significantly to its free radical-scavenging ability. These properties have led to its use in various therapeutic and cosmetic applications, as outlined in numerous patent applications. Mangiferin exhibits a range of activities, including antioxidant, antidiabetic, antihyperuricemic, antiviral, anticancer, and anti-inflammatory properties. Its molecular structure meets Lipinski's criteria for high bioavailability, indicating its potential as an orally administered drug. However, further research and development are essential to fully harness the therapeutic benefits of mangiferin and related xanthone compounds (Telang, Dhulap, Mandhare, & Hirwani, 2013).

properties

IUPAC Name

1,3,6-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-6-1-2-8-10(4-6)18-11-5-7(15)3-9(16)12(11)13(8)17/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIILVBYWBDSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trihydroxyxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
E Yuanita, M Ulfa, S Sudirman, I Sumarlan… - J. Chem, 2021 - researchgate.net
A series of bromo-substituted hydroxyxanthone were synthesized using bromine in glacial acetic acid as a solvent, producing compounds 3 and 5 with 82.1% and 84.2% yield, …
Number of citations: 4 www.researchgate.net
CK Lim, LY Tho, YM Lim, S AA Shah… - Letters in Organic …, 2012 - ingentaconnect.com
To investigate the antitumor activities of xanthonic compounds, 10 prenylated xanthone derivatives 2-11 along with their key building block 1,3,6-trihydroxyxanthone 1 were evaluated …
Number of citations: 16 www.ingentaconnect.com
N Ohishi, T Suzuki, T Ogasawara, K Yagi - Journal of Molecular Catalysis B …, 2000 - Elsevier
Various xanthone derivatives were tested for in vitro inhibition of monoamine oxidase (MAO) in the mitochondrial fraction from rat brain and mouse liver. 1,6-Dihydroxyxanthone and 1,3,…
Number of citations: 35 www.sciencedirect.com
SL Chan - 2013 - eprints.utar.edu.my
Dalam kajian ini, satu blok xanthone iaitu 1, 3, 6-trihidroksixanthone (15) dan dua prenilasi xanthone yang baru, iaitu 1-hidroksi-2-(3-metil-but-2-enil)-3, 6-bis (metil-but-2-eniloksi)-9H-…
Number of citations: 2 eprints.utar.edu.my
SA Ampofo, PG Waterman - Phytochemistry, 1986 - Elsevier
From the stem bark of three previously uninvestigated Garcinia species a number of xanthones have been isolated including three that appear to be novel. The novel compounds are …
Number of citations: 103 www.sciencedirect.com
HK Wabo, TK Kowa, AHN Lonfouo… - Records of Natural …, 2012 - acgpubs.org
A benzophenone, 2, 2’, 5, 6’-tetrahydroxybenzophenone (1), and one xanthone, 5-hydroxy-3-methoxyxanthone (2), were newly described as natural products from the leaves and the …
Number of citations: 27 www.acgpubs.org
M ARISAWA, N MORITA, Y KONDO… - Chemical and …, 1973 - jstage.jst.go.jp
Irisxanthone (IV), C 20 H 20 O 11· H 2 O, decomposing over 208 without melting, a new C-glycosylxanthone, has been isolated from the rhizoma of Iris florentina L.(Iridaceae) along with …
Number of citations: 39 www.jstage.jst.go.jp
E Yuanita, IM Sudarma, NM Sudewiningsih… - AIP Conference …, 2020 - pubs.aip.org
Antibacterial assay of series hydroxyxanthone that was a synthesis via cyclization of phenol derivatives and acid derivatives with Eaton Reagent has been investigated through …
Number of citations: 5 pubs.aip.org
FC Ren, LX Wang, Q Yu, XJ Jiang, F Wang - Natural Products and …, 2015 - Springer
Two hitherto unknown lanostane-type triterpenoids, namely scillascillol (1) and scillascillone (2), and a hitherto unknown norlanostane-triterpene glycoside, namely scillascilloside B-1 (3…
Number of citations: 8 link.springer.com
HA Jung, BN Su, WJ Keller, RG Mehta… - Journal of agricultural …, 2006 - ACS Publications
As part of ongoing research on cancer chemopreventive agents from botanical dietary supplements, Garcinia mangostana L. (commonly known as mangosteen) was selected for …
Number of citations: 828 pubs.acs.org

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